

Physical and chemical properties of 2,2-Diethyloxirane

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Compound of Interest

Compound Name: 2,2-Diethyloxirane

Cat. No.: B1346503

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An In-Depth Technical Guide to 2,2-Diethyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,2-diethyloxirane** (CAS No: 1192-17-2). It is a colorless liquid with a distinctive sweet odor, recognized for the reactivity of its strained epoxide ring.^[1] This document details its key physicochemical characteristics, provides established experimental protocols for their determination, and explores its synthesis and characteristic chemical reactions. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile chemical intermediate.

Physical and Chemical Properties

2,2-Diethyloxirane, also known as 2-ethyl-1,2-epoxybutane, is a cyclic ether with a three-membered ring containing an oxygen atom. This structure imparts significant ring strain, making it a reactive intermediate in organic synthesis. It is soluble in organic solvents with limited solubility in water.^[1]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of **2,2-diethyloxirane**.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	
Boiling Point	106.1 °C at 760 mmHg	
Density	0.849 g/cm ³	
Refractive Index	1.412	
Flash Point	10.4 °C	
CAS Number	1192-17-2	[1]

Experimental Protocols for Physical Property Determination

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized procedures that are widely applicable to liquid organic compounds like **2,2-diethyloxirane**.

Determination of Boiling Point using the Thiele Tube Method

Objective: To determine the boiling point of a liquid sample.

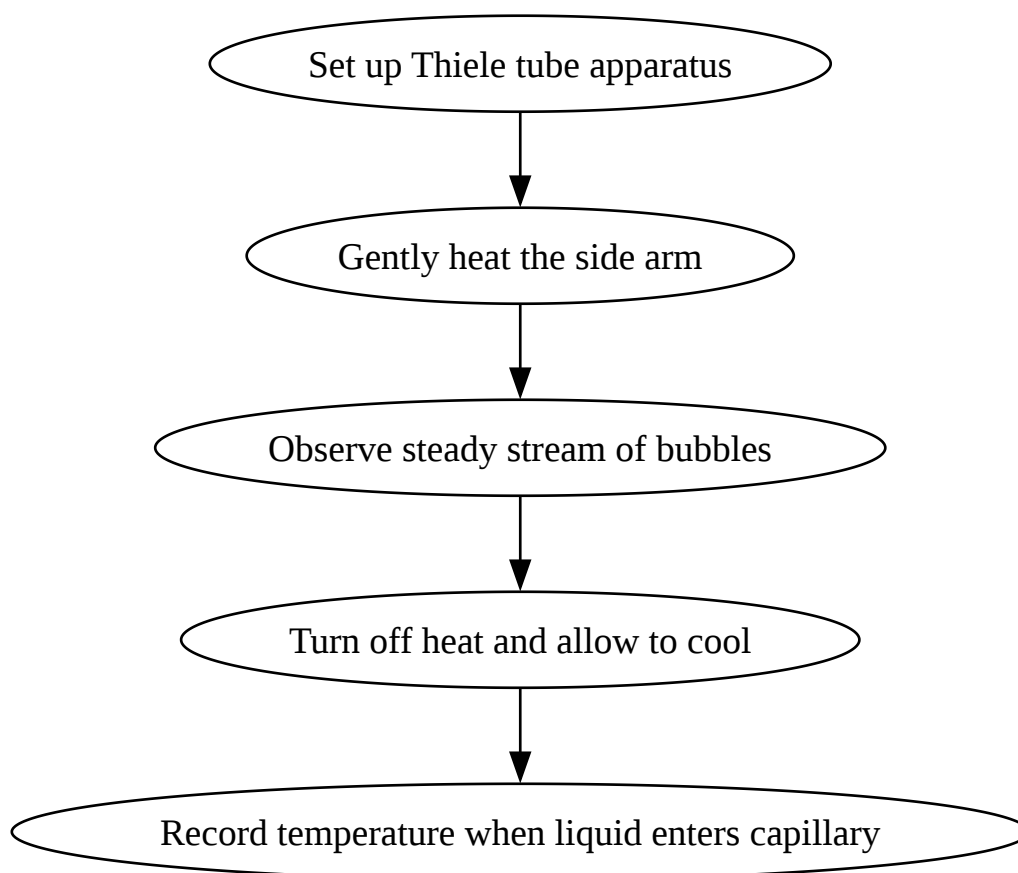
Apparatus:

- Thiele tube
- Thermometer (0-200 °C)
- Capillary tube (sealed at one end)

- Small test tube
- Rubber band or wire for attachment
- Heating mantle or Bunsen burner
- Mineral oil or other suitable heating bath fluid

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Place a few drops of **2,2-diethyloxirane** into the small test tube.
- Place the capillary tube, sealed end up, into the small test tube containing the sample.
- Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the oil.
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.



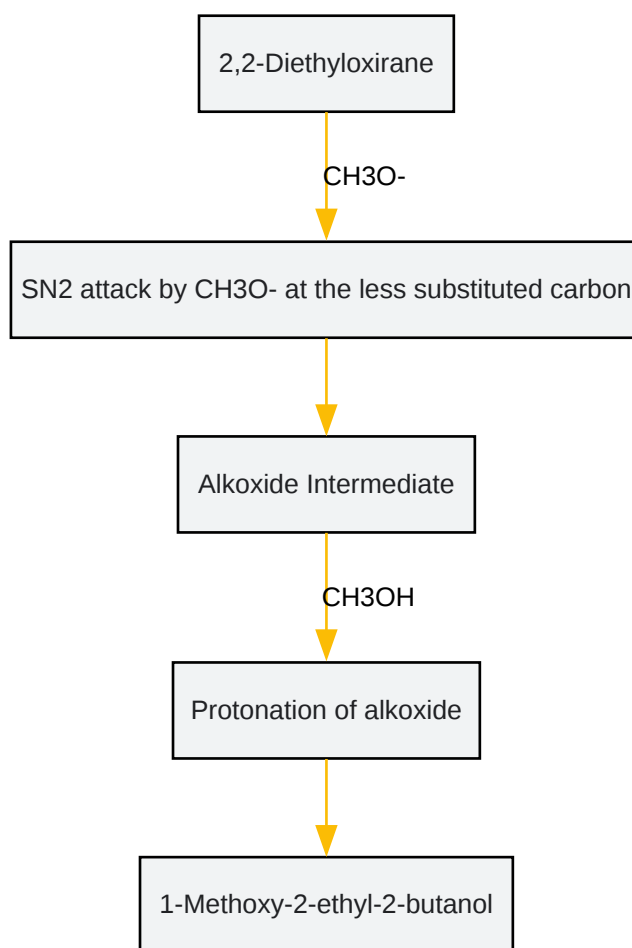
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Caption: Acid-catalyzed hydrolysis of **2,2-diethyloxirane**.

Base-Catalyzed Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring opening of an epoxide proceeds via an S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For **2,2-diethyloxirane**, this would be the methylene ($-\text{CH}_2$) carbon.

Base-Catalyzed Methanolysis Signaling Pathway



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Caption: Base-catalyzed methanolysis of **2,2-diethyloxirane**.

Spectral Data

The structural elucidation of **2,2-diethyloxirane** is supported by various spectroscopic techniques. Although specific spectra with detailed peak assignments are not publicly available in a readily accessible format, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2,2-diethyloxirane** is expected to show signals corresponding to the ethyl groups and the methylene protons of the oxirane ring.

- Triplet: Around 0.9 ppm, integrating to 6H, corresponding to the two methyl ($-\text{CH}_3$) groups of the ethyl substituents.
- Quartet: Around 1.5 ppm, integrating to 4H, corresponding to the two methylene ($-\text{CH}_2$) groups of the ethyl substituents.
- Singlet: Around 2.5 ppm, integrating to 2H, corresponding to the methylene ($-\text{CH}_2$) protons of the oxirane ring.

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

- ~8 ppm: Signal for the methyl carbons of the ethyl groups.
- ~25 ppm: Signal for the methylene carbons of the ethyl groups.
- ~55 ppm: Signal for the methylene carbon of the oxirane ring.
- ~65 ppm: Signal for the quaternary carbon of the oxirane ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **2,2-diethyloxirane** is expected to exhibit characteristic absorption bands for C-H and C-O bonds.

- 2970-2850 cm^{-1} : C-H stretching vibrations of the alkyl groups.
- ~1250 cm^{-1} : Characteristic C-O-C stretching of the epoxide ring.
- ~850 cm^{-1} : Asymmetric ring stretching (ring breathing) of the epoxide.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M^+) at $m/z = 100$. Common fragmentation patterns for epoxides involve cleavage of the C-C bond of the ring and alpha-cleavage adjacent to the oxygen atom. Expected fragments would include the loss of an ethyl group ($m/z = 71$) and the loss of a CH_2O group ($m/z = 70$).

Safety Information

2,2-Diethyloxirane should be handled with appropriate safety precautions. It is a flammable liquid and can be irritating to the skin and eyes. Use in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

2,2-Diethyloxirane is a valuable and reactive chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through the epoxidation of corresponding alkenes. The strained three-membered ring of this epoxide governs its reactivity, primarily through acid- and base-catalyzed ring-opening reactions, providing access to a variety of functionalized molecules. This technical guide provides essential data and experimental protocols to aid researchers and professionals in the effective and safe utilization of **2,2-diethyloxirane** in their scientific endeavors.

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References

- 1. CAS 1192-17-2: 2,2-Diethyloxirane | CymitQuimica [cymitquimica.com]
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